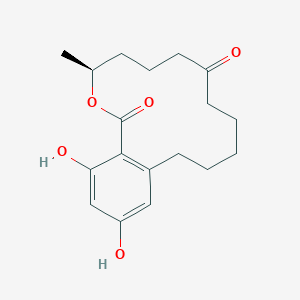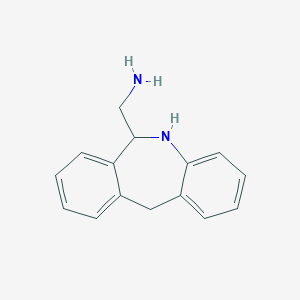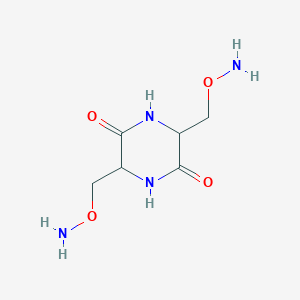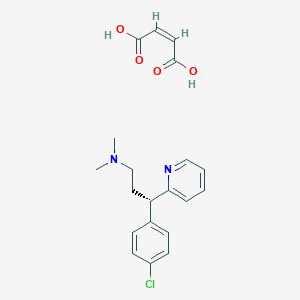
1-Metilhistamina
Descripción general
Descripción
1-Methylhistamine, also known as Nτ-methylhistamine, is a metabolite of histamine. It is formed by the Nτ-methylation of histamine, catalyzed by the enzyme histamine N-methyltransferase. This compound is excreted in the urine and can be measured as a biomarker of histamine activity . While 1-Methylhistamine has some biological activity on its own, it is much weaker than histamine. It can bind to histamine receptors but with lower affinity and efficacy compared to histamine .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
Target of Action
1-Methylhistamine (also known as Nτ-methylhistamine or NMH) is a metabolite of histamine . It can bind to histamine receptors, but it has a lower affinity and efficacy than histamine for these receptors . Depending on the receptor subtype and the tissue context, NMH may act as a partial agonist or an antagonist for some histamine receptors .
Mode of Action
NMH interacts with its targets (histamine receptors) in a way that it binds less strongly and activates them less effectively compared to histamine . This means that NMH may have some modulatory effects on histamine signaling . It is unlikely to cause significant allergic or inflammatory reactions by itself .
Biochemical Pathways
NMH is formed by Nτ-methylation of histamine, a process catalyzed by the enzyme Histamine N-methyltransferase . This process is a part of the histamine metabolism pathway. NMH may also serve as a feedback mechanism to regulate histamine levels and prevent excessive histamine release .
Pharmacokinetics
The pharmacokinetics of NMH involve its formation through the methylation of histamine and its excretion in the urine . NMH can be measured as a biomarker of histamine activity . .
Result of Action
The action of NMH results in modulated histamine signaling . While it has some biological activity on its own, NMH is much weaker than histamine . It is unlikely to cause significant allergic or inflammatory reactions by itself . In clinical settings, urinary NMH can be measured when systemic mastocytosis is suspected .
Action Environment
The action of NMH can be influenced by various factors. For instance, systemic mastocytosis and anaphylaxis are typically associated with at least a two-fold increase in urinary NMH levels . Additionally, NMH levels are also increased in patients taking monoamine oxidase inhibitors and in patients on histamine-rich diets . These factors can influence the action, efficacy, and stability of NMH.
Análisis Bioquímico
Biochemical Properties
1-Methylhistamine interacts with histamine receptors, but it has a lower affinity and efficacy than histamine for these receptors, meaning that it binds less strongly and activates them less effectively . Depending on the receptor subtype and the tissue context, 1-Methylhistamine may act as a partial agonist or an antagonist for some histamine receptors .
Cellular Effects
1-Methylhistamine may have some modulatory effects on histamine signaling, but it is unlikely to cause significant allergic or inflammatory reactions by itself . It may also serve as a feedback mechanism to regulate histamine levels and prevent excessive histamine release .
Molecular Mechanism
The molecular mechanism of 1-Methylhistamine involves its formation through the Nτ -methylation of histamine, catalyzed by the enzyme Histamine N-methyltransferase . It can bind to histamine receptors, but with less affinity and efficacy than histamine .
Temporal Effects in Laboratory Settings
In clinical settings, urinary 1-Methylhistamine can be measured when systemic mastocytosis is suspected . Systemic mastocytosis and anaphylaxis are typically associated with at least a two-fold increase in urinary 1-Methylhistamine levels, which are also increased in patients taking monoamine oxidase inhibitors and in patients on histamine-rich diets .
Dosage Effects in Animal Models
It is known that histamine, from which 1-Methylhistamine is derived, plays a role in several physiological processes commonly studied in mouse models .
Metabolic Pathways
1-Methylhistamine is involved in the metabolic pathway of histamine. It is formed by Nτ -methylation of histamine, catalyzed by the enzyme Histamine N-methyltransferase .
Transport and Distribution
It is known that it is excreted in the urine and can be measured as a biomarker of histamine activity .
Métodos De Preparación
1-Methylhistamine can be synthesized through the methylation of histamine. The reaction involves the use of methylating agents such as methyl iodide or dimethyl sulfate under basic conditions. The reaction typically proceeds as follows:
- Histamine is dissolved in a suitable solvent such as methanol or ethanol.
- A base such as sodium hydroxide or potassium carbonate is added to the solution.
- The methylating agent is then added dropwise to the reaction mixture.
- The reaction is allowed to proceed at room temperature or under reflux conditions until completion.
- The product is then isolated by filtration, washed, and purified by recrystallization or chromatography .
Industrial production methods for 1-Methylhistamine are similar but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
1-Methylhistamine undergoes various chemical reactions, including:
Oxidation: 1-Methylhistamine can be oxidized to form corresponding imidazole derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction of 1-Methylhistamine can yield reduced imidazole derivatives. Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: 1-Methylhistamine can undergo substitution reactions where the methyl group is replaced by other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-4-acetic acid derivatives, while substitution reactions can produce various alkylated imidazole compounds.
Comparación Con Compuestos Similares
1-Methylhistamine is similar to other histamine metabolites such as:
Nα-Methylhistamine: Another methylated derivative of histamine, but with the methyl group attached to the alpha position.
3-Methylhistamine: A methylated histamine derivative with the methyl group attached to the third position of the imidazole ring.
Histamine: The parent compound from which 1-Methylhistamine is derived.
Compared to these compounds, 1-Methylhistamine is unique in its specific methylation pattern and its role as a biomarker for histamine activity. Its lower affinity and efficacy for histamine receptors also distinguish it from histamine, making it less likely to cause significant allergic or inflammatory reactions .
Propiedades
IUPAC Name |
2-(1-methylimidazol-4-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3/c1-9-4-6(2-3-7)8-5-9/h4-5H,2-3,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHQDWPCFSJMNCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30198207 | |
| Record name | Tele-methylhistamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30198207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 1-Methylhistamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000898 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
501-75-7 | |
| Record name | 1-Methylhistamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=501-75-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tele-methylhistamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000501757 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Methylhistamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66736 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tele-methylhistamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30198207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1-methyl-1H-imidazol-4-yl)ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-METHYLHISTAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KCB81T4EOF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1-Methylhistamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000898 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1-methylhistamine differ from histamine in terms of its biological activity?
A1: While both histamine and 1-methylhistamine are agonists at histamine receptors, their potencies differ. Histamine is a more potent agonist at all histamine receptor subtypes (H1, H2, H3) compared to 1-methylhistamine []. Furthermore, 1-methylhistamine exhibits a preference for the H3 receptor subtype [].
Q2: Can 1-methylhistamine modulate the activity of N-methyl-D-aspartate (NMDA) receptors?
A2: Yes, research suggests that 1-methylhistamine can mimic the effects of histamine at certain NMDA receptor subtypes, specifically those containing the NR1A or NR1E subunit (lacking the amino-terminal insert) along with the NR2B subunit []. It potentiates NMDA-induced currents, but this effect is followed by slow desensitization.
Q3: Does 1-methylhistamine play a role in antinociception?
A3: Studies have shown that while histamine exhibits both antinociceptive and hyperalgesic effects depending on the dose and route of administration, 1-methylhistamine, when administered intracerebroventricularly (i.c.v.), did not significantly alter the nociceptive threshold in rat paw pressure or mouse abdominal constriction tests []. This suggests a limited role of 1-methylhistamine in pain modulation compared to histamine.
Q4: Is there evidence to suggest that astrocytes play a role in histamine inactivation in the brain?
A4: Yes, research using astrocyte-specific Hnmt knockout mice (cKO) demonstrates that while astrocytes may not be the primary site of histamine metabolism, they contribute to maintaining normal locomotor activity []. The deletion of histamine N-methyltransferase (HNMT), the enzyme that converts histamine to 1-methylhistamine, specifically in astrocytes resulted in lower locomotor activity in these mice compared to wild-type mice. This suggests a role for astrocytic HNMT in regulating histamine levels, and consequently, 1-methylhistamine levels, impacting locomotor behavior.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














